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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913 Get Quote

Technical Support Center: ATTO 565 Dyes
This guide provides technical information, frequently asked questions (FAQs), and

troubleshooting advice for researchers and scientists using ATTO 565 dyes, with a focus on

buffer stability and conjugation protocols for amine-reactive forms.

Frequently Asked Questions (FAQs)
Q1: What is the general stability of the ATTO 565
fluorophore?
ATTO 565 is a rhodamine-based fluorescent dye known for its high thermal and photostability,

making it suitable for demanding applications like high-resolution microscopy and single-

molecule detection.[1][2][3] As a rhodamine dye, its fluorescence properties can be influenced

by pH.[2][4] The rigid molecular structure of ATTO dyes contributes to their high performance,

which remains relatively consistent across different solvents and temperatures.[1]

Q2: Which buffers are recommended for labeling
proteins with ATTO 565 NHS-ester?
For conjugating ATTO 565 N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins, it

is crucial to use an amine-free buffer. The optimal pH for the reaction is a balance between

ensuring the target amine groups are deprotonated and reactive, while minimizing the

hydrolysis of the NHS-ester itself.[5] The recommended pH range is typically between 7.2 and

8.5.[6][7]
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Table 1: Recommended Buffers for ATTO 565 NHS-Ester Conjugation

Buffer
Typical
Concentration

Recommended pH Notes

Sodium Bicarbonate 0.1 - 0.2 M 8.3 - 9.0

A commonly

recommended and

effective buffer for

NHS-ester reactions.

[5][8][9]

Phosphate Buffer

(e.g., PBS)
0.1 M 7.2 - 8.0

Widely used, but

ensure it is free of

amine-containing

preservatives.[6][8]

Borate Buffer 50 mM 8.0 - 8.5

An effective

alternative to

bicarbonate buffer.[6]

HEPES Buffer 50 - 100 mM 7.2 - 8.0

A non-phosphate,

non-amine buffer

suitable for

conjugation.[6]

Q3: Are there buffers that should be avoided when using
ATTO 565 NHS-ester?
Yes. Buffers containing primary amines are incompatible with NHS-ester chemistry because

they compete with the target molecule for reaction with the dye, which significantly reduces

labeling efficiency.[6][10]

Examples of incompatible buffers and substances include:

Tris (tris(hydroxymethyl)aminomethane)

Glycine
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Ammonium salts (e.g., ammonium bicarbonate)

Protein-based blocking agents like BSA or gelatin in the reaction buffer.[10]

If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like

dialysis or gel filtration is required before starting the labeling reaction.[10][11]

Q4: How does pH affect the stability of the ATTO 565
NHS-ester itself?
The ATTO 565 NHS-ester is susceptible to hydrolysis in aqueous solutions, a reaction that

competes with the desired conjugation to a primary amine. The rate of this hydrolysis is highly

pH-dependent, increasing significantly at higher pH values.[6][12] This makes the NHS-ester

relatively unstable in the very buffers required for efficient labeling. For this reason, the dye

should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use and

added to the reaction mixture promptly.[10]

Table 2: Half-life of NHS-Ester Hydrolysis at Different pH Values

pH Temperature Approximate Half-life

7.0 0°C 4 - 5 hours[6][12]

8.0 25°C (RT) ~1 hour[13]

8.6 4°C 10 minutes[6][12]

Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is the most common issue encountered during conjugation. Below is a flowchart and guide

to troubleshoot the problem.
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Low Labeling
Efficiency

Is the buffer amine-free
and at the correct pH (7.2-8.5)?

Was the NHS-ester dye
dissolved immediately before use?

Yes

Solution: Perform buffer exchange
into a recommended buffer

(e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

No

Is the protein concentration
adequate (>1-2 mg/mL)?

Yes

Solution: Use fresh, high-quality
anhydrous DMSO/DMF. Prepare dye

stock solution just before labeling.

No

Was the molar excess
of dye appropriate?

Yes

Solution: Concentrate the protein
before the labeling reaction.

No

Solution: Optimize the dye-to-protein
molar ratio. Start with 8-20 fold excess

and test different ratios.

No/Unsure

Click to download full resolution via product page

Caption: Troubleshooting flowchart for low labeling efficiency.

Detailed Causes and Solutions:
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Incorrect Buffer pH or Composition: A pH below 7.2 will leave primary amines protonated and

unreactive, while a pH above 9.0 will rapidly hydrolyze the NHS ester.[8][10] The presence of

extraneous amines (Tris, etc.) will consume the dye.[6][10]

Solution: Verify buffer pH. Perform a buffer exchange into an amine-free buffer like 0.1 M

sodium bicarbonate (pH 8.3) before labeling.[10][11]

Hydrolyzed NHS-Ester: NHS-esters are moisture-sensitive.[11] Aqueous stock solutions

should not be stored.[8]

Solution: Always prepare the dye stock solution in fresh, high-quality anhydrous DMSO or

DMF immediately before initiating the reaction.[10] Allow the reagent vial to warm to room

temperature before opening to prevent moisture condensation.[11]

Low Protein Concentration: The labeling reaction is concentration-dependent. At low protein

concentrations (<1-2 mg/mL), the competing hydrolysis reaction becomes more dominant,

leading to poor efficiency.[10][11]

Solution: If possible, concentrate your protein to at least 2.5 mg/mL for better results.[10]

Inappropriate Dye-to-Protein Ratio: Too little dye will result in a low degree of labeling (DOL),

while too much can lead to protein aggregation.

Solution: The optimal molar ratio depends on the protein and desired DOL. A starting point

for mono-labeling is an 8- to 20-fold molar excess of dye over the protein.[10] This may

require optimization.

Problem: Protein Aggregation After Labeling
Cause: Over-labeling a protein can alter its surface charge and hydrophobicity, leading to

aggregation. ATTO 565 is moderately hydrophilic, but attaching many molecules can still

cause solubility issues.[1][11]

Solution: Reduce the molar excess of the ATTO 565 NHS-ester in the reaction. Perform

pilot reactions with a range of dye-to-protein ratios to find the highest DOL that maintains

protein solubility and function.[11]
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Experimental Protocols
General Protocol for Protein Labeling with ATTO 565
NHS-Ester
This protocol provides a general guideline. Optimization for your specific protein is

recommended.
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1. Preparation

2. Reaction

3. Purification & Analysis

Buffer Exchange

Adjust Protein Concentration

Prepare Dye Stock Solution

Incubate Dye + Protein

Quench Reaction (Optional)

Purify Conjugate

Analyze DOL
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Caption: General workflow for protein labeling with ATTO 565 NHS ester.
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1. Buffer Preparation and Protein Exchange:

Ensure your protein (1-10 mg/mL) is in an amine-free buffer, such as 0.1 M sodium

bicarbonate, pH 8.3.[8]

If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a

desalting column or dialysis against the reaction buffer.[10]

2. Prepare ATTO 565 NHS-Ester Stock Solution:

Allow the vial of ATTO 565 NHS-ester to equilibrate to room temperature before opening.

Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of

~10 mM (e.g., 1 mg of dye in ~130 µL of solvent).[10] Vortex to ensure it is fully dissolved.

3. Labeling Reaction:

Add the calculated amount of dye stock solution to your protein solution. A common starting

point is a 10-fold molar excess of dye.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from

light.[10] Gentle stirring or mixing is recommended.

4. Quench Reaction (Optional):

To stop the reaction, you can add a quenching buffer containing primary amines. Add Tris

buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[6][11]

5. Purify the Conjugate:

Separate the labeled protein from unreacted, hydrolyzed dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer

(e.g., PBS, pH 7.4).[9] The labeled protein will typically elute first.

6. Determine Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 564 nm (for

ATTO 565).
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Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280

nm. The molar extinction coefficient (ε) for ATTO 565 is 120,000 M⁻¹cm⁻¹.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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